molecular formula C17H17N5O2 B15105508 N-{3-[(1-methyl-1H-indol-5-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide

N-{3-[(1-methyl-1H-indol-5-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide

Cat. No.: B15105508
M. Wt: 323.35 g/mol
InChI Key: PANUCSMNRXWMMV-UHFFFAOYSA-N
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Description

N-{3-[(1-methyl-1H-indol-5-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide is a complex organic compound that features both indole and pyrazine moieties. Indole derivatives are known for their significant biological activities, while pyrazine derivatives are often used in pharmaceuticals and agrochemicals. This compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1-methyl-1H-indol-5-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are designed to optimize yield, reduce costs, and ensure the compound’s purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(1-methyl-1H-indol-5-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .

Scientific Research Applications

N-{3-[(1-methyl-1H-indol-5-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-{3-[(1-methyl-1H-indol-5-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. These interactions can result in various biological effects, such as cell apoptosis or inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole and pyrazine derivatives, such as:

Uniqueness

What sets N-{3-[(1-methyl-1H-indol-5-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

N-[3-[(1-methylindol-5-yl)amino]-3-oxopropyl]pyrazine-2-carboxamide

InChI

InChI=1S/C17H17N5O2/c1-22-9-5-12-10-13(2-3-15(12)22)21-16(23)4-6-20-17(24)14-11-18-7-8-19-14/h2-3,5,7-11H,4,6H2,1H3,(H,20,24)(H,21,23)

InChI Key

PANUCSMNRXWMMV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)NC(=O)CCNC(=O)C3=NC=CN=C3

Origin of Product

United States

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